molecular formula C7H9Cl2N3 B2547152 Imidazo[1,5-a]pyridin-6-amine dihydrochloride CAS No. 2137768-06-8

Imidazo[1,5-a]pyridin-6-amine dihydrochloride

Cat. No. B2547152
CAS RN: 2137768-06-8
M. Wt: 206.07
InChI Key: NGQSDBNRRJLREG-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-6-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]pyridin-6-amine is unique and versatile, contributing to its wide range of applications in various research areas .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is involved in a variety of chemical reactions. The construction of imidazo[1,5-a]pyridine involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridin-6-amine dihydrochloride is a powder at room temperature . Its IUPAC name is 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-amine dihydrochloride .

Scientific Research Applications

Safety and Hazards

Imidazo[1,5-a]pyridin-6-amine dihydrochloride is labeled with the GHS07 pictogram and the signal word "Warning" . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Imidazo[1,5-a]pyridine nuclei and derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridin-6-amine dihydrochloride is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to have a wide range of pharmacological activities, including anticancer activity . The primary targets of Imidazo[1,5-a]pyridin-6-amine dihydrochloride are cancer cells, particularly breast cancer cells .

Mode of Action

Imidazo[1,5-a]pyridin-6-amine dihydrochloride interacts with its targets, the cancer cells, by inhibiting their proliferation . The compound’s interaction with its targets results in changes in the cells’ growth and division, leading to a decrease in the number of cancer cells .

Biochemical Pathways

Imidazo[1,5-a]pyridin-6-amine dihydrochloride affects the phosphatidylinositol 3-kinase (PI3K) signalling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, Imidazo[1,5-a]pyridin-6-amine dihydrochloride can disrupt the biochemical pathways that promote cancer cell growth and survival .

Pharmacokinetics

The compound’s wide range of pharmacological activities suggests that it has favorable adme properties that allow it to reach its targets and exert its effects .

Result of Action

The result of Imidazo[1,5-a]pyridin-6-amine dihydrochloride’s action is a reduction in the proliferation of cancer cells . In vitro anticancer assays have shown that the compound has submicromolar inhibitory activity against various tumor cell lines .

properties

IUPAC Name

imidazo[1,5-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-9-5-10(7)4-6;;/h1-5H,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQSDBNRRJLREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-a]pyridin-6-amine dihydrochloride

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